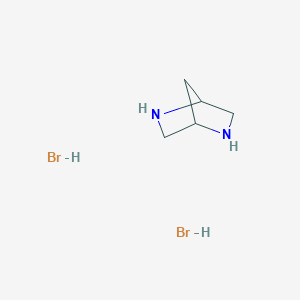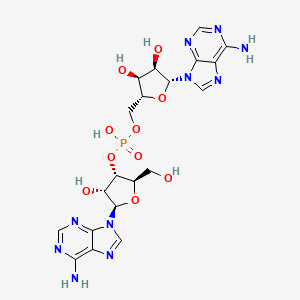
N-NONYLBENZENE-D24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nonylbenzene-D24 is a deuterated form of nonylbenzene, where the hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications. It has a molecular formula of C15H24 and a molecular weight of approximately 204.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonylbenzene-D24 typically involves the alkylation of benzene with nonene in the presence of a strong acid catalyst such as hydrofluoric acid or sulfuric acid . The reaction conditions need to be carefully controlled to ensure the selective formation of the desired isomer.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nonylbenzene-D24 undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced derivatives.
Substitution: Undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nonylbenzene alcohols or acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
N-Nonylbenzene-D24 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonylbenzene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of detergents, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Nonylbenzene-D24 involves its interaction with various molecular targets and pathways. In metabolic studies, it is used to trace the biochemical pathways and transformations of nonylbenzene derivatives. The deuterium labeling allows for precise tracking and quantification of the compound in complex biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylbenzene: The non-deuterated form of N-Nonylbenzene-D24, used in similar applications but without the isotope labeling.
1-Phenylnonane: Another isomer of nonylbenzene with similar chemical properties and applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Eigenschaften
CAS-Nummer |
1219799-13-9 |
|---|---|
Molekularformel |
C15D24 |
Molekulargewicht |
228.4989427 |
Synonyme |
N-NONYLBENZENE-D24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)


